
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively studied.
作用机制
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide is a small molecule inhibitor that targets the Hsp90 protein, which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting Hsp90, this compound destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
实验室实验的优点和局限性
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in lab experiments is its specificity for Hsp90, which reduces the risk of off-target effects. However, one limitation of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
未来方向
There are several future directions for the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide in cancer treatment. One direction is the development of more effective formulations that improve its solubility and bioavailability. Another direction is the identification of biomarkers that can predict which patients are most likely to benefit from this compound treatment. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成方法
The synthesis method for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide involves the reaction of 3-methylbenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of a base, followed by the reaction of the resulting intermediate with m-toluidine. The final product is obtained after purification by column chromatography. The yield of this synthesis method is around 50%, and the purity of the final product is over 95%.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methyl-N-(m-tolyl)benzamide has been studied for its potential use in cancer treatment. It has shown promising results in preclinical studies, particularly in the treatment of solid tumors such as breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and resistance to chemotherapy. In addition, this compound has been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
属性
IUPAC Name |
3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-6-4-8-21(12-17)26(30)28(23-9-5-7-18(2)13-23)16-22-15-20-11-10-19(3)14-24(20)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEHKCSCIRLVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

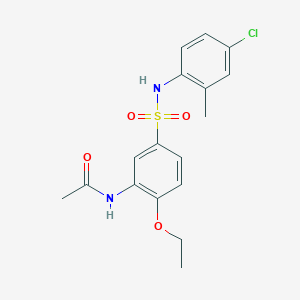
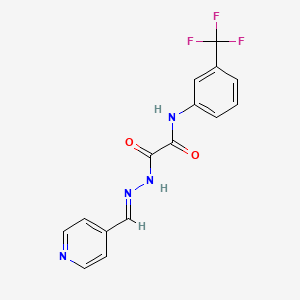

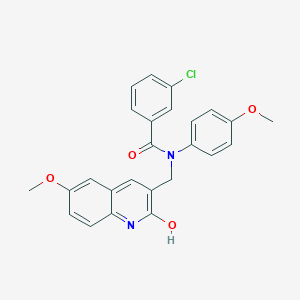
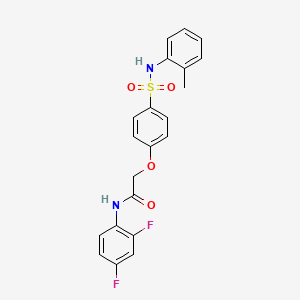

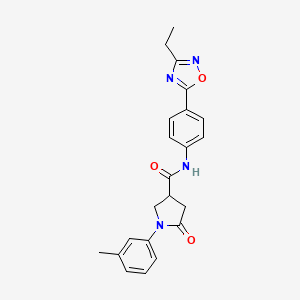
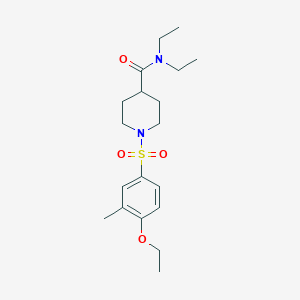

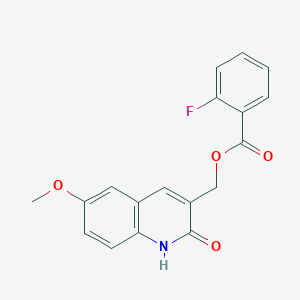
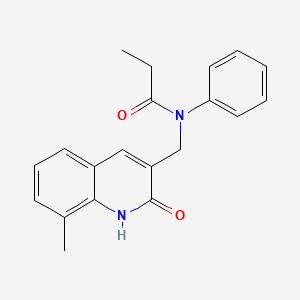
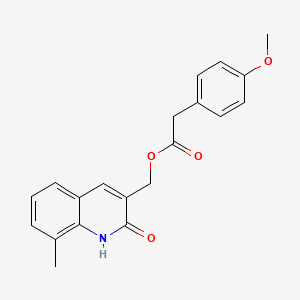
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)
